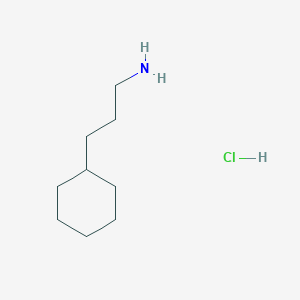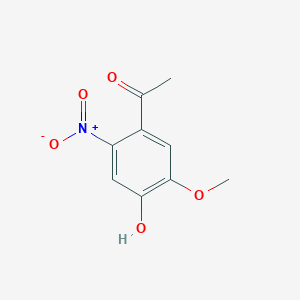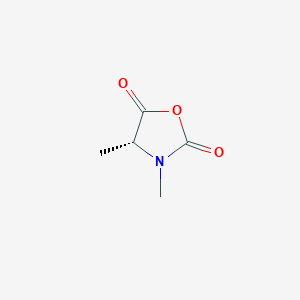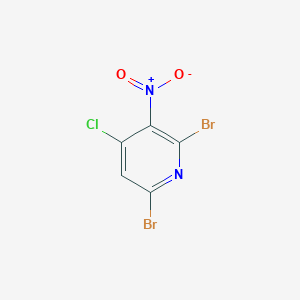
1-(6-Chloropyridazin-3-yl)azetidin-3-ol
Vue d'ensemble
Description
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 1-(6-Chloropyridazin-3-yl)azetidin-3-ol is 1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(6-Chloropyridazin-3-yl)azetidin-3-ol is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the resources I found.Applications De Recherche Scientifique
1. Analytical Methods in Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress and related disorders. The research by Ilyasov et al. (2020) focuses on understanding the reaction pathways of the ABTS/potassium persulfate decolorization assay, a prominent method for determining antioxidant capacity. This comprehensive review outlines the complexity of reactions involving antioxidants, especially of phenolic nature, and their implications in various fields, including food engineering and medicine. It underscores the need for a deeper understanding of these pathways to enhance the accuracy and applicability of antioxidant capacity assays (Ilyasov et al., 2020).
2. Advancements in Metathesis Reactions
Kiss et al. (2018) provide an insightful account of the use of metathesis reactions in synthesizing and transforming functionalized β-amino acid derivatives, highlighting their biological relevance and impact in drug research. The review discusses various types of metathesis reactions and their applications in creating a diverse array of molecular entities, underscoring their significance in synthetic and medicinal chemistry (Kiss et al., 2018).
3. Role of Phenolic Acids in Pharmacology
Phenolic acids, including chlorogenic acid (CGA), have garnered attention due to their multifaceted biological and pharmacological effects. Naveed et al. (2018) discuss the wide range of therapeutic roles of CGA, such as its antioxidant, cardioprotective, anti-inflammatory, and neuroprotective properties. This comprehensive review emphasizes the potential of CGA as a natural safeguard and food additive, highlighting its significance in reducing medical costs and promoting health (Naveed et al., 2018).
4. Synthesis and Transformation of 4-Phosphorylated Derivatives
Abdurakhmanova et al. (2018) systematically review the synthesis and transformation of 4-phosphorylated 1,3-azoles, detailing their chemical and biological properties. The review highlights various synthetic methods and the importance of these compounds in developing therapeutic agents with diverse activities, including insectoacaricidal and anti-blastic properties (Abdurakhmanova et al., 2018).
5. Novel Quinazolines and Pyrimidines for Optoelectronic Materials
The study by Lipunova et al. (2018) explores the significance of quinazolines and pyrimidines in the realm of optoelectronic materials. It presents a comprehensive review of luminescent small molecules and chelate compounds incorporating a quinazoline or pyrimidine ring, highlighting their potential applications in photo- and electroluminescence. This work underscores the value of incorporating these fragments into π-extended conjugated systems for creating innovative optoelectronic materials (Lipunova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-chloropyridazin-3-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-2-7(10-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVGWHFIGNYWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)






![Ethyl 2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1428609.png)
